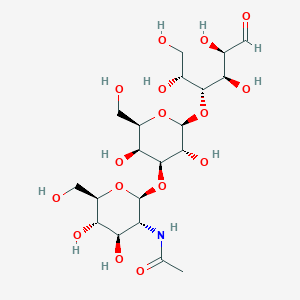
Lacto-N-triose II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lacto-N-triose II is a trisaccharide composed of N-acetylglucosamine, galactose, and glucose. It is a core structural unit of human milk oligosaccharides, which are known for their numerous physiological functions in human infants, such as promoting brain development, improving intelligence, avoiding infections, and acting as prebiotics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lacto-N-triose II can be synthesized through enzymatic conversion. One method involves the transfer of N-acetylglucosamine from UDP-N-acetylglucosamine to lactose using β-1,3-N-acetylglucosaminyltransferase . Another approach uses engineered Escherichia coli to produce this compound from N-acetylglucosamine feedstock .
Industrial Production Methods
Industrial production of this compound involves metabolic engineering of Escherichia coli.
Analyse Chemischer Reaktionen
Types of Reactions
Lacto-N-triose II primarily undergoes enzymatic reactions. It can be converted into other human milk oligosaccharides such as lacto-N-neotetraose and lacto-N-tetraose through β-D-galactosidase-mediated transglycosylations .
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include UDP-N-acetylglucosamine and lactose. The reactions typically occur under the catalysis of β-1,3-N-acetylglucosaminyltransferase .
Major Products
The major products formed from the reactions involving this compound include lacto-N-neotetraose and lacto-N-tetraose .
Wissenschaftliche Forschungsanwendungen
Lacto-N-triose II has several scientific research applications:
Wirkmechanismus
Lacto-N-triose II exerts its effects by serving as a backbone for the synthesis of various human milk oligosaccharides. These oligosaccharides play a crucial role in promoting brain development, improving intelligence, and acting as prebiotics . The molecular targets and pathways involved include the catalytic action of β-1,3-acetylglucosaminyltransferase on N-acetylglucosamine and lactose .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lacto-N-neotetraose: Composed of galactose, N-acetylglucosamine, galactose, and glucose.
Lacto-N-tetraose: Composed of galactose, N-acetylglucosamine, galactose, and glucose.
Uniqueness
Lacto-N-triose II is unique due to its role as a core structural unit in the synthesis of various human milk oligosaccharides. Its ability to serve as a precursor for multiple oligosaccharides highlights its importance in both scientific research and industrial applications .
Eigenschaften
Molekularformel |
C18H32O16 |
|---|---|
IUPAC-Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C20H35NO16/c1-6(26)21-11-15(32)13(30)9(4-24)34-19(11)37-18-14(31)10(5-25)35-20(16(18)33)36-17(8(28)3-23)12(29)7(27)2-22/h2,7-20,23-25,27-33H,3-5H2,1H3,(H,21,26)/t7-,8+,9+,10+,11+,12+,13+,14-,15+,16+,17+,18-,19-,20-/m0/s1 |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O |
Synonyme |
GlcNAcβ1-3Galβ1-4Glc |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



